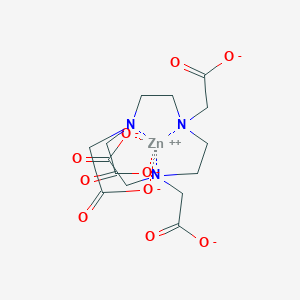
3,5-Difluoro-4-methoxybenzonitrile
概要
説明
Synthesis Analysis
The synthesis of fluorinated benzonitriles, including compounds similar to 3,5-Difluoro-4-methoxybenzonitrile, involves multistep chemical processes including amidation, dehydration, and fluorination of dichlorobenzoyl chloride derivatives. A notable method for synthesizing difluorobenzonitriles entails a halogen-exchange reaction facilitated by potassium fluoride in the presence of tetraphenylphosphonium bromide in refluxing conditions, demonstrating the versatility of fluorination techniques in aromatic chemistry (Cheng Zhi-ming, 2006) (H. Suzuki & Y. Kimura, 1991).
Molecular Structure Analysis
Investigations into the molecular structure of fluorinated benzonitriles, through techniques like Fourier Transform Microwave Spectroscopy, provide insights into the effects of fluorination on the benzene ring. Studies reveal modifications in geometrical parameters and electronic distributions, highlighting the influence of fluorine atoms on enhancing the molecule's reactivity and physical attributes (M. Kamaee et al., 2015).
Chemical Reactions and Properties
The reactivity of fluorinated benzonitriles, including 3,5-Difluoro-4-methoxybenzonitrile, encompasses nucleophilic substitution reactions where fluorine atoms can be displaced by various nucleophiles, leading to a wide array of derivatives. This reactivity profile is pivotal in synthesizing more complex molecules and elucidating reaction mechanisms in fluorine chemistry (E. Felstead et al., 1966).
Physical Properties Analysis
Fluorinated benzonitriles exhibit distinct physical properties such as high thermal stability and unique solubility characteristics due to the presence of fluorine atoms. These properties are crucial for applications in materials science, where thermal resistance and solvent compatibility are essential (K. Kimura et al., 2001).
Chemical Properties Analysis
The chemical properties of 3,5-Difluoro-4-methoxybenzonitrile, influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating methoxy group, confer a unique reactivity pattern. This balance of electronic effects is critical in determining the compound's behavior in various chemical reactions, such as its participation in nucleophilic substitution reactions and its potential to undergo further functionalization (V. Rastogi et al., 2002).
科学的研究の応用
One-Pot Synthesis Applications : Wu Guo-qiang (2010) discussed the one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile, yielding a high purity product suitable for industrial applications (Wu Guo-qiang, 2010).
Pharmaceutical Applications : Abe T. (1983) explored the reaction of 3,5-dinitrobenzonitrile with sodium methoxide, producing a compound with potential pharmaceutical applications (Abe, 1983).
Synthesis of Maytansine's C_9-N Fragment : Sun H. and Kao Y. (1981) presented a new synthesis method for 3-methoxy-4-chloro-5-nitrobenzonitrile from vanillin, a useful intermediate in synthesizing maytansine's C_9-N fragment (Sun & Kao, 1981).
Dye-Sensitized Solar Cell Applications : Prakasam A., Sakthi D., and Anbarasan P. M. (2013) studied 4-methoxybenzonitrile as a dye sensitizer in solar cells, highlighting its potential in photoinduced electron transfer processes (Prakasam, Sakthi, & Anbarasan, 2013).
Benzothiazine Synthesis : Giannopoulos T. et al. (2000) investigated the synthesis of the 1,4-benzothiazine-3(4H)-one ring system, an important chemical structure, using 3-trichloromethylnitrobenzene and 3-trichloromethylbenzonitrile (Giannopoulos et al., 2000).
Hydrogen-Bonded Complex Studies : Bocharov V. et al. (1998) examined hydrogen-bonded complexes of 4-methoxybenzonitrile, which are relevant in understanding anomalous NMR signal shifts (Bocharov et al., 1998).
Spectroscopic Analysis and Optical Properties : Kumar A. and Raman R. (2017) analyzed the spectroscopic properties and second harmonic generation studies of 5-Bromo-2-methoxybenzonitrile, showing its potential in non-linear optical applications (Kumar & Raman, 2017).
特性
IUPAC Name |
3,5-difluoro-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPRNOSXVHXNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442012 | |
| Record name | 3,5-Difluoro-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-methoxybenzonitrile | |
CAS RN |
104197-15-1 | |
| Record name | 3,5-Difluoro-4-methoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104197-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-4-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B12390.png)









![2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal](/img/structure/B12411.png)
